4-methyl-N-[[(4-methylbenzoyl)amino](3-nitrophenyl)methyl]benzamide
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Overview
Description
4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide is an organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 4-methylbenzoyl and a 3-nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide typically involves the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous medium . The reaction conditions require an excess of the benzamidomethylating reagent to ensure the formation of the desired monobenzamidomethylated product. The low solubility of 4-nitroaniline in water is a challenge that is overcome by the slow release of the amine in the reaction medium .
Chemical Reactions Analysis
4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The presence of the nitro and benzamide groups allows it to participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide can be compared with other similar compounds, such as:
4-methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: This compound has a similar structure but includes an additional phenoxy group, which may alter its chemical properties and reactivity.
4-(methylamino)benzoic acid: This compound is structurally related but lacks the nitrophenyl and benzamide groups, resulting in different chemical behavior and applications.
The uniqueness of 4-methyl-N-[(4-methylbenzoyl)aminomethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-methyl-N-[[(4-methylbenzoyl)amino]-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-15-6-10-17(11-7-15)22(27)24-21(19-4-3-5-20(14-19)26(29)30)25-23(28)18-12-8-16(2)9-13-18/h3-14,21H,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
KIAHWNOAOOJKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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